molecular formula C12H15NO B6152764 4-(2-ethylphenyl)pyrrolidin-2-one CAS No. 1366740-95-5

4-(2-ethylphenyl)pyrrolidin-2-one

Cat. No.: B6152764
CAS No.: 1366740-95-5
M. Wt: 189.3
InChI Key:
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Description

4-(2-ethylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound features a pyrrolidin-2-one core substituted with a 2-ethylphenyl group at the fourth position. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-ethylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-ethylphenyl)pyrrolidin-2-one is unique due to the presence of the 2-ethylphenyl group, which can influence its biological activity and chemical reactivity. This substitution can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug discovery .

Properties

CAS No.

1366740-95-5

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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